N-quinolin-5-ylthiourea
Description
Significance of Thiourea (B124793) and Quinoline (B57606) Scaffolds in Contemporary Chemical Biology and Drug Discovery
In the landscape of modern medicinal chemistry and drug discovery, certain molecular frameworks, known as privileged scaffolds, appear repeatedly in a wide array of biologically active compounds. Among these, the quinoline and thiourea moieties stand out for their versatile chemical properties and broad pharmacological potential. chemicaljournal.in The strategic combination of these two scaffolds into quinolylthiourea systems has yielded compounds with significant interest for therapeutic applications.
The quinoline scaffold , a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. scirp.org Its presence in the natural alkaloid quinine, the first effective treatment for malaria, marked the beginning of its legacy in medicine. Today, quinoline derivatives are integral to a multitude of marketed drugs and are investigated for a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective effects. scirp.orgmdpi.com The quinoline ring system's ability to intercalate with DNA, interact with various enzymes, and its favorable physicochemical properties contribute to its success as a pharmacophore.
Similarly, the thiourea scaffold , characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a crucial building block in medicinal chemistry. chemicaljournal.in Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition properties. ontosight.aibiointerfaceresearch.com The thiourea group's ability to form strong hydrogen bonds and chelate metal ions allows these molecules to interact effectively with biological targets like enzymes and receptors. This functional group is not only a key component in various therapeutic candidates but is also used in agricultural chemicals due to its insecticidal and fungicidal properties. acs.org
The hybridization of these two potent scaffolds into a single molecular entity gives rise to quinolylthiourea derivatives. These compounds are explored for their potential to act on various biological targets, leveraging the combined chemical attributes of both the quinoline and thiourea moieties. Research has shown that quinoline-based thiourea derivatives can act as potent inhibitors of enzymes such as urease and tyrosinase, and exhibit promising activities against cancer cell lines and microbial pathogens. tandfonline.comnih.govnih.gov
Overview of N-quinolin-5-ylthiourea as a Representative Chemical Probe and Potential Therapeutic Agent
Within the broader class of quinolylthioureas, This compound serves as a representative example of a molecule with significant potential as both a chemical probe and a therapeutic lead. A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway, thereby helping to validate its function and therapeutic relevance. nih.gov While extensive biological data on this compound itself is not widely documented in public literature, its structural components suggest a high likelihood of bioactivity, which can be inferred from the activities of closely related analogues.
The potential of this compound can be understood by examining its isomers and substituted derivatives. For instance, research on quinolin-3-ylthiourea derivatives has demonstrated their potent inhibitory effects on enzymes like mushroom tyrosinase, an important target in the study of melanin (B1238610) biosynthesis. nih.gov Similarly, other quinoline-based acylthiourea compounds have been identified as powerful urease inhibitors, an enzyme implicated in infections by pathogens like Helicobacter pylori. tandfonline.com
The therapeutic potential of this class of compounds extends to major disease areas. Various quinoline-thiourea hybrids have been synthesized and evaluated for their anticancer properties, showing cytotoxic activity against a range of human cancer cell lines. researchgate.net The proposed mechanisms often involve the inhibition of key cellular processes or enzymes essential for cancer cell proliferation. ontosight.ai Furthermore, the antimicrobial potential of quinoline-thiourea systems is an active area of investigation. Studies on related 8-aminoquinoline (B160924) derivatives have shown that they can act as ionophores, disrupting ion balance in bacteria and demonstrating efficacy against drug-resistant strains like MRSA. nih.gov
Given these findings, this compound represents a valuable scaffold for further investigation. Its structure provides a template for the design of chemical probes to explore specific biological targets and for the development of novel therapeutic agents against a variety of diseases. The following table summarizes the inhibitory activities of some representative quinolinylthiourea derivatives against key enzymatic targets, illustrating the potential of this chemical class.
Table 1: Inhibitory Activity of Representative Quinolylthiourea Derivatives
| Compound Name | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| N-(quinolin-3-ylcarbamothioyl)hexanamide | Mushroom Tyrosinase | 0.0070 ± 0.0098 | Kojic acid | 16.8320 ± 0.0621 |
| Quinoline-based acyl thiourea derivative | Urease | 1.19 | Thiourea | 19.53 ± 0.032 |
This table presents data for derivatives of quinolylthiourea to illustrate the potential activity of the compound class. IC₅₀ represents the concentration of a substance needed to inhibit a biological process or component by 50%.
Structure
3D Structure
Properties
IUPAC Name |
quinolin-5-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1-6H,(H3,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOXEMLOUKHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860621-03-0 | |
| Record name | (quinolin-5-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N Quinolin 5 Ylthiourea
Established Synthetic Routes for N-quinolin-5-ylthiourea and Analogues
The synthesis of this compound and its derivatives primarily relies on well-established reactions in organic chemistry. These methods offer efficient pathways to construct the core structure and introduce a variety of substituents.
Reaction Pathways Involving Isothiocyanates and Amines
A prevalent and straightforward method for synthesizing this compound involves the reaction of 5-aminoquinoline (B19350) with an appropriate isothiocyanate. nih.gov This nucleophilic addition reaction is a common strategy for forming thiourea (B124793) derivatives. The general scheme involves the attack of the amino group of the quinoline (B57606) on the electrophilic carbon of the isothiocyanate.
Similarly, isothiocyanates themselves can be synthesized from primary amines, such as 5-aminoquinoline, by reacting them with carbon disulfide to form a dithiocarbamate (B8719985) salt in situ. d-nb.info This intermediate is then treated with a desulfurylation reagent to yield the isothiocyanate. d-nb.info This two-step, one-pot process provides a versatile route to various isothiocyanates that can then be reacted with other amines to produce unsymmetrical thioureas. d-nb.infobohrium.com
The reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines provides a pathway to quinazolin-4-ylidenethioureas. mdpi.com This process occurs through an in situ formation of thiourea derivatives followed by intramolecular cycloaddition. mdpi.com
Table 1: Examples of Thiourea Synthesis via Isothiocyanate and Amine Reactions
| Reactant 1 | Reactant 2 | Product | Reference |
| 5-aminoisoquinoline | Isocyanates/Isothiocyanates | Isoquinoline (B145761) urea (B33335)/thiourea derivatives | nih.gov |
| Primary Amines | Carbon Disulfide | Isothiocyanates | d-nb.info |
| N-(2-cyanophenyl)benzimidoyl isothiocyanate | Secondary Amines | Quinazolin-4-ylidenethioureas | mdpi.com |
This table showcases various synthetic routes to thiourea derivatives, highlighting the versatility of the isothiocyanate and amine reaction pathway.
Green Chemistry Principles in Quinolylthiourea Synthesis (e.g., Ultrasonic-Assisted Approaches)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolylthiourea derivatives. Ultrasonic-assisted synthesis has emerged as a promising technique that often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govijcce.ac.irnih.gov The acceleration of chemical reactions under ultrasound irradiation is attributed to the phenomenon of acoustic cavitation. nih.gov
For instance, the synthesis of 4-alkoxy-2-methylquinolines has been efficiently achieved using ultrasound energy, demonstrating the potential of this method for generating quinoline derivatives that could serve as precursors for this compound analogues. nih.gov This approach aligns with the goals of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents. nih.govnih.gov Research has also demonstrated the use of ultrasound in the synthesis of 1H-pyrazol-5-ylthiourea and (1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)thiourea derivatives. nih.gov
Derivatization and Functionalization Strategies for the this compound Core
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of compounds with potentially varied properties. These modifications can be targeted at the quinoline heterocycle, the thiourea moiety, or can involve cyclization reactions to form new heterocyclic rings.
Substituent Modifications on the Quinoline Heterocycle
The quinoline ring system is a "privileged structure" in medicinal chemistry, and its functionalization is a key strategy for modulating the biological activity of quinoline-containing compounds. mdpi.com Direct C-H functionalization of quinolines, often facilitated by transition metal catalysis, has become an attractive method for introducing a wide range of substituents. mdpi.com For instance, the C-H alkenylation of quinoline N-oxides offers a route to synthesize functionalized quinolines. rsc.org
Furthermore, the synthesis of quinoline derivatives with various substituents at different positions has been extensively explored. nih.govmdpi.com These methods provide access to a wide array of functionalized quinolines that could be converted to their corresponding this compound derivatives. For example, the synthesis of 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines has been reported, which could be further modified. tandfonline.com
Chemical Transformations at the Thiourea Moiety
The thiourea moiety is a versatile functional group that can participate in various chemical transformations. science.govresearchgate.net It can act as a precursor for the synthesis of other heterocyclic systems and can be involved in complexation with metal ions. science.gov The N-H protons of the thiourea group can participate in hydrogen bonding, which can influence the conformation and binding properties of the molecule. science.gov
Acylation of the thiourea group is a common transformation. For example, N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides. mdpi.com This type of reaction could be applied to the thiourea moiety of this compound to introduce various acyl groups.
Cyclization and Heterocyclic Annulation Reactions (e.g., Formation of Thiazole (B1198619), Pyrazole (B372694), and Pyrimidine (B1678525) Derivatives)
The thiourea group in this compound is an excellent starting point for the synthesis of various five- and six-membered heterocyclic rings through cyclization reactions.
Thiazole Derivatives: Thiazoles are an important class of heterocyclic compounds with diverse biological activities. nih.gov The reaction of thiourea derivatives with α-haloketones is a well-established method for the synthesis of thiazoles. nih.govresearchgate.netresearchgate.net For example, a series of novel 1,3-thiazoles have been synthesized from thiourea derivatives and dialkyl acetylenedicarboxylates. researchgate.netresearchgate.net Similarly, pyrazolinyl thiazole derivatives have been synthesized via the cyclization of pyrazoline-N-carbothioamides with α-haloketones. researchgate.net
Pyrazole Derivatives: Pyrazoles are another class of heterocycles with significant pharmacological applications. mdpi.commdpi.comnih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.commdpi.comnih.gov While not a direct cyclization of the thiourea moiety, this compound could be chemically modified to incorporate a suitable precursor for pyrazole synthesis. For instance, the thiourea could be hydrolyzed to the corresponding amine, which could then be transformed into a hydrazine derivative.
Pyrimidine Derivatives: Pyrimidines are fundamental components of nucleic acids and exhibit a wide range of biological activities. nih.govpharmascholars.comorientjchem.orgorientjchem.org A common route to pyrimidine synthesis involves the cyclization of a compound containing a urea or thiourea moiety with a 1,3-dielectrophile. pharmascholars.comrdd.edu.iq For example, 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives have been synthesized by the cyclization of chalcones with thiosemicarbazide (B42300). pharmascholars.com This strategy could be adapted to this compound to construct fused pyrimidine ring systems.
Table 2: Examples of Heterocyclic Annulation Reactions from Thiourea Derivatives
| Starting Material | Reagent | Product Heterocycle | Reference |
| Thiourea derivatives | α-Haloketones | Thiazole | nih.govresearchgate.netresearchgate.net |
| Thiourea derivatives | Dialkyl acetylenedicarboxylates | Thiazole | researchgate.netresearchgate.net |
| Chalcones and Thiosemicarbazide | - | Pyrimidine | pharmascholars.com |
This table illustrates the utility of thiourea derivatives as precursors for the synthesis of various important heterocyclic systems.
Synthesis of Advanced this compound Analogues and Conjugates
This compound serves as a versatile precursor in the synthesis of a variety of more complex chemical structures, including advanced analogues and conjugates. The reactivity of the thiourea moiety, characterized by its nucleophilic sulfur and nitrogen atoms, allows for a range of chemical transformations, particularly cyclization reactions to form new heterocyclic rings and coordination with metal ions to form complexes.
The primary strategies for elaborating the this compound scaffold involve reactions at the thiourea functional group. These transformations typically lead to the formation of fused or appended heterocyclic systems, or to the creation of conjugates where the quinoline-thiourea moiety is linked to other chemical entities.
The thiourea group is a key synthon for building various five- and six-membered heterocyclic rings. By reacting this compound with appropriate bifunctional electrophiles, a number of advanced heterocyclic analogues can be accessed.
Thiazole and Thiadiazole Derivatives:
One of the most common applications of N-aryl thioureas is in the synthesis of thiazole and thiadiazole rings. The reaction of this compound with α-halocarbonyl compounds, such as α-bromoacetophenone, in the presence of a base, is a well-established method for constructing 2-imino-thiazoline derivatives. These can subsequently be hydrolyzed or further reacted to yield a variety of substituted thiazoles.
Similarly, quinoline-thiadiazole hybrids can be synthesized. For instance, acid-catalyzed reactions between 6-substituted-2-chloro-3-formyl quinolines and 1-(5-substituted-phenyl-1,3,4-thiadiazol-2-yl) thioureas have been reported to yield complex thiourea derivatives that bridge the two heterocyclic systems. niscpr.res.in While this example starts with a more complex thiourea, it illustrates the general reactivity pattern. A more direct approach could involve the reaction of this compound with a suitable reagent to form a 1,3,4-thiadiazole (B1197879) ring.
Interactive Table: Synthesis of Thiazole and Thiadiazole Analogues
| Starting Material | Reagent(s) | Product Type | General Conditions |
| This compound | α-Halocarbonyl compounds (e.g., phenacyl bromide) | 2-(Quinolin-5-ylimino)thiazolidine derivatives | Base-catalyzed cyclization |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Ammonium thiocyanate, HCl, followed by reaction with a quinoline derivative | Quinoline-thiadiazole-thiourea conjugates | Multi-step synthesis, acid catalysis |
Pyrimidine and Triazole Derivatives:
The synthesis of pyrimidine derivatives can be achieved by condensing this compound with a three-carbon dielectrophilic component, such as a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound (chalcone). For example, the condensation of quinolinyl chalcones with thiourea under basic conditions is a known method for producing quinolinylpyrimidine-2-thiones. scispace.com
Furthermore, this compound can be a precursor for triazole systems. The synthesis of quinoline derivatives bearing a 1,2,4-triazole (B32235) ring linked through various spacers has been documented. nih.govresearchgate.net One common method involves the reaction of a thiourea derivative with a hydrazonyl halide or the intramolecular cyclization of a thiosemicarbazide derived from the parent thiourea.
Interactive Table: Synthesis of Pyrimidine and Triazole Analogues
| Starting Material | Reagent(s) | Product Type | General Conditions |
| This compound | β-Dicarbonyl compounds, α,β-Unsaturated ketones | Quinolinyl-thioxopyrimidines | Base-catalyzed condensation |
| This compound | Hydrazonyl halides | Quinolinyl-1,2,4-triazoles | Cyclocondensation |
| Thiocarbohydrazide | Carboxylic acid derivatives of quinoline-thiourea | Quinolinyl-1,2,4-triazoles | Thermal cyclization |
Synthesis of this compound Conjugates
Conjugation of the this compound moiety to other molecules, such as metal ions or biomolecules, represents another avenue for creating advanced chemical entities.
Metal Complexes:
The sulfur and nitrogen atoms of the thiourea group are excellent ligands for a variety of metal ions. N-acyl thioureas, a related class of compounds, are well-known for forming stable complexes with transition metals like copper, nickel, cobalt, and platinum. ksu.edu.trnih.govrsc.org These complexes often exhibit a square-planar or tetrahedral geometry, with the thiourea ligand acting in a bidentate fashion, coordinating through the sulfur and one of the nitrogen atoms or an oxygen atom if it's an acylthiourea. rsc.org The formation of such complexes with this compound can be achieved by reacting it with a suitable metal salt in an appropriate solvent. These metal complexes are of interest in materials science and catalysis.
Interactive Table: Synthesis of Metal Complexes
| Ligand | Metal Salt | Product Type | General Features |
| This compound | Co(II), Ni(II), Cu(II), Pd(II), Pt(II) salts | Coordination complexes | Ligand can be monodentate or bidentate (S, N-coordination) |
Bioconjugates:
The synthesis of bioconjugates involves linking a molecule to a biological macromolecule such as a peptide, protein, or nucleic acid. The formation of a thiourea bond is a common strategy for this purpose. This is typically achieved by reacting an isothiocyanate functional group on one molecule with a primary amine on the biomolecule. google.comuevora.ptnih.gov To create a bioconjugate of this compound, one could envision a synthetic route where a derivative of 5-aminoquinoline is first conjugated to a biomolecule, followed by the introduction of the thiourea moiety. Alternatively, a linker with an isothiocyanate group could be attached to the quinoline ring, which would then be ready to react with a biomolecule. These conjugates are primarily of interest in medicinal chemistry and chemical biology for applications such as targeted drug delivery or fluorescent labeling. uevora.pt
Advanced Spectroscopic and Structural Elucidation of N Quinolin 5 Ylthiourea
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR, ¹⁵N NMR) for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of N-quinolin-5-ylthiourea in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecule's covalent framework and preferred conformation can be assembled.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the aromatic protons on the quinoline (B57606) ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. ntu.edu.sg The protons of the thiourea (B124793) group (-NH-C(S)-NH₂) are anticipated to be observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration. Specifically, the N-H proton adjacent to the quinoline ring and the terminal -NH₂ protons would likely appear at distinct chemical shifts.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom of the thiocarbonyl group (C=S) is a key diagnostic signal, typically appearing significantly downfield in the range of δ 178-181 ppm. d-nb.inforesearchgate.net The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 110-150 ppm). Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methine (CH) and quaternary (C) carbons within the quinoline system.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Carbon Type |
|---|---|---|---|
| H2 | ~8.90 | ~150.5 | dd / CH |
| H3 | ~7.60 | ~121.8 | dd / CH |
| H4 | ~8.75 | ~148.0 | dd / CH |
| C5 | - | ~133.0 | C |
| H6 | ~7.80 | ~125.0 | d / CH |
| H7 | ~7.70 | ~129.5 | t / CH |
| H8 | ~8.10 | ~120.0 | d / CH |
| C4a | - | ~128.5 | C |
| C8a | - | ~147.5 | C |
| NH (ring adjacent) | ~9.80 | - | s (br) / NH |
| NH₂ | ~8.50 | - | s (br) / NH₂ |
| C=S | - | ~180.5 | C=S |
2D NMR Spectroscopy: To definitively assign these resonances, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, it would show correlations between H2-H3, H3-H4, H6-H7, and H7-H8, confirming the proton sequence on the quinoline ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbons. For example, the NH proton adjacent to the ring would show a correlation to C5 and the C=S carbon, confirming the point of attachment. Likewise, H4 and H6 would show correlations to the C4a and C8a bridgehead carbons. beilstein-journals.org
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. researchgate.net For this compound, three distinct nitrogen signals would be expected. The quinoline nitrogen (N1) would appear in a region typical for sp²-hybridized heterocyclic amines. The two nitrogens of the thiourea group would have different chemical shifts due to their different chemical environments (one is attached to the quinoline ring, the other is a terminal amino group). Their signals would be found in the region characteristic of amides and ureas, with the incorporation of a ¹⁵N-labeled reagent during synthesis greatly facilitating detection. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of the elemental composition, C₁₀H₉N₃S.
The predicted monoisotopic mass is 203.0545 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 204.0623.
Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged pieces. The fragmentation pattern for this compound would likely involve characteristic losses:
Loss of the thiourea moiety: Cleavage of the C5-N bond would result in a fragment corresponding to the 5-aminoquinoline (B19350) cation or the quinolin-5-yl radical cation.
Fragmentation of the thiourea group: Sequential losses of ammonia (B1221849) (NH₃) or thioisocyanate (HNCS) from the protonated molecule are common fragmentation pathways for thiourea-containing compounds. d-nb.info
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion / Fragment | Predicted m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | 204.0623 | Protonated molecular ion |
| [M]⁺˙ | 203.0545 | Molecular ion (radical cation) |
| [C₉H₇N₂]⁺ | 143.0609 | Loss of H₂NCS from [M+H]⁺ |
| [C₉H₆N]⁺ | 128.0500 | Quinolinyl cation fragment |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.net The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds.
N-H Stretching: The N-H bonds of the thiourea group would give rise to distinct absorption bands in the 3100-3400 cm⁻¹ region.
Aromatic C-H Stretching: The C-H bonds of the quinoline ring would appear as sharp peaks just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline aromatic system are expected in the 1500-1620 cm⁻¹ range.
Thiourea Bands: The thiourea moiety has several characteristic vibrations. The C=S (thione) stretching vibration is often observed as a strong band in the 1250-1350 cm⁻¹ region and another in the 700-850 cm⁻¹ region. acgpubs.orgresearchgate.net The C-N stretching and N-H bending vibrations also contribute to a complex pattern in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H stretch | Thiourea (-NH, -NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic (Quinoline) |
| 1620 - 1500 | C=N, C=C stretch | Aromatic (Quinoline) |
| 1350 - 1250 | C=S stretch (Thioamide I) | Thiourea |
| 850 - 700 | C=S stretch (Thioamide II) | Thiourea |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore. The spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show intense absorption bands corresponding to π→π* transitions within the conjugated quinoline system. ijprajournal.com These are typically observed in the 250-350 nm range. The non-bonding electrons on the nitrogen and sulfur atoms of the thiourea group can participate in n→π* transitions, which are generally weaker and may appear at longer wavelengths, potentially overlapping with the π→π* bands. mdpi.com The position and intensity of these bands can be influenced by solvent polarity. bldpharm.com
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
While a published crystal structure for this compound is not available, single crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. iucr.org Analysis of a suitable single crystal would yield a wealth of information.
Molecular Architecture: The analysis would confirm the connectivity established by NMR and MS. It would provide precise bond lengths and angles for the entire molecule. Key structural questions that would be answered include the planarity of the quinoline ring and the geometry around the thiourea group. It is expected that the quinoline ring itself would be largely planar. The conformation around the C5-N and N-C(S) bonds would be determined, revealing the relative orientation of the quinoline and thiourea moieties.
Intermolecular Interactions: Crucially, X-ray diffraction elucidates the intermolecular forces that govern the crystal packing. For this compound, several key interactions are anticipated:
Hydrogen Bonding: The N-H groups of the thiourea moiety are excellent hydrogen bond donors. They would likely form strong intermolecular hydrogen bonds with the sulfur atom (N-H···S) of a neighboring molecule, a common motif in thiourea structures. Hydrogen bonds to the quinoline nitrogen (N-H···N) are also possible. These interactions would link the molecules into chains, sheets, or more complex three-dimensional networks.
π–π Stacking: The planar, electron-rich quinoline rings are prone to π–π stacking interactions, where parallel rings from adjacent molecules align. These interactions would contribute significantly to the stability of the crystal lattice.
Analysis of closely related structures, such as 1-benzoyl-3-[3-cyano-8-methyl-4-(1-methyl-1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]thiourea, confirms that both intramolecular N-H···O/N and intermolecular N-H···N/S hydrogen bonds, along with π-stacking, are dominant features in the solid-state structures of complex thiourea derivatives. A similar analysis for this compound would provide definitive insights into its supramolecular chemistry.
Coordination Chemistry of N Quinolin 5 Ylthiourea and Its Metal Complexes
Ligand Design Principles and Potential Coordination Sites within the N-quinolin-5-ylthiourea Scaffold
This compound is a bifunctional ligand that incorporates two key pharmacophores: a quinoline (B57606) ring and a thiourea (B124793) moiety. This design offers multiple potential coordination sites for metal ions. The primary coordination sites are the nitrogen atom of the quinoline ring and the sulfur and nitrogen atoms of the thiourea group. bham.ac.uknih.gov The presence of these multiple donor atoms allows this compound to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a variety of complex structures with different geometries. bham.ac.uknih.gov
The quinoline nitrogen, being part of an aromatic heterocyclic system, is a potential coordination site. The thiourea group, with its sulfur and two nitrogen atoms, offers further possibilities for metal binding. The sulfur atom is a soft donor and is expected to coordinate readily with soft metal ions. The nitrogen atoms of the thiourea moiety can also participate in coordination, leading to the formation of chelate rings, which enhances the stability of the resulting metal complexes. The flexibility of the thiourea backbone allows it to adopt various conformations to accommodate the geometric preferences of different metal centers. researchgate.net
Synthesis and Characterization of Transition Metal Complexes (e.g., Pt, Pd, Cu, Zn, Co, Ag, Au)
The synthesis of transition metal complexes of this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. researchgate.net The choice of the metal precursor and reaction conditions, such as temperature and stoichiometry, can influence the final structure and coordination mode of the complex. For instance, the reaction of N,N'-substituted thiourea ligands with Cu(II) perchlorate (B79767) or chloride salts has been shown to produce a series of Cu(I), Cu(II), Ni(II), and Zn(II) complexes with varying formulations. researchgate.net In many cases, the Cu(II) is reduced to Cu(I) during the reaction with the thiourea ligand. researchgate.net
The coordination chemistry of ligands similar to this compound reveals a wide array of coordination modes and geometries. Thiourea derivatives can coordinate to metal centers in a monodentate fashion through the sulfur atom or in a bidentate fashion through the sulfur and one of the nitrogen atoms. researchgate.net The quinoline nitrogen can also coordinate to the metal, leading to the formation of polynuclear complexes or chelates.
The resulting metal complexes can exhibit various geometries, including:
Tetrahedral: Observed in some Cu(I) and Zn(II) complexes of N,N'-substituted thioureas. researchgate.net
Square Planar: Common for Pd(II) and Pt(II) complexes, as well as some Ni(II) and Cu(II) complexes. researchgate.netsnnu.edu.cn
Octahedral: Can be formed with metals like Co(II) and in some Cu(II) and Ni(II) complexes, often involving additional ligands or solvent molecules in the coordination sphere. researchgate.net
Trigonal Planar: Has been observed for some Cu(I) complexes. researchgate.net
The specific geometry adopted is influenced by the electronic configuration of the metal ion, the steric bulk of the ligand, and the nature of the counter-ions present. bham.ac.uk
A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in metallated this compound complexes.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-H, C=S, and C=N stretching vibrations. Upon complexation, shifts in these bands provide evidence for the coordination of the respective functional groups to the metal ion. A shift in the C=S stretching vibration is a strong indicator of sulfur coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)). Changes in the chemical shifts of the protons and carbons near the coordination sites provide insights into the binding mode. utm.my
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the metal-ligand bonding. The appearance of new absorption bands, often attributed to d-d transitions or metal-to-ligand charge transfer (MLCT), is indicative of complex formation. utm.my
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their composition. nih.gov
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net
Table 1: Representative Spectroscopic Data for Thiourea and Quinoline Metal Complexes
| Technique | Ligand | Metal Complex | Key Observations and Interpretations |
| IR (cm-1) | N,N'-substituted thiourea | [Cu(L)Cl] | Shift in C=S stretching frequency confirms sulfur coordination. researchgate.net |
| 1H NMR (ppm) | Quinoline-functionalized NHC | [Pd(NHC)(allyl)Cl] | Line-broadening of signals indicates dynamic processes in solution. snnu.edu.cn |
| UV-Vis (nm) | 1,3-diphenylthiourea | Copper, Cadmium, Cobalt complexes | Shift in π-π* transition and appearance of MLCT bands upon complexation. utm.my |
This table is illustrative and based on data from related thiourea and quinoline complexes.
Pharmacological and Biological Activity Research on N Quinolin 5 Ylthiourea
Anti-inflammatory and Analgesic Properties
Extensive searches of scientific databases and scholarly articles did not yield specific research focused on the anti-inflammatory or analgesic properties of N-quinolin-5-ylthiourea. While the broader class of quinoline (B57606) derivatives has been investigated for such activities, no studies detailing the effects of this particular compound were identified researchgate.netnih.govekb.egeurekaselect.com. Therefore, there is no available data to report on its potential efficacy in reducing inflammation or pain.
Antiviral and Anti-HIV Efficacy
An examination of virology and medicinal chemistry literature found no studies investigating the antiviral or anti-HIV efficacy of this compound. Although some quinoline and thiourea-containing compounds have been explored as potential antiviral agents, research specifically documenting the activity of this compound against HIV or other viruses is not present in the available literature nih.govresearchgate.netnih.gov.
Anticonvulsant and Central Nervous System Modulatory Effects
No dedicated research on the anticonvulsant properties or central nervous system (CNS) modulatory effects of this compound could be identified in the current body of scientific work. The potential for this compound to act on the CNS, for instance as an antiepileptic agent, has not been explored in published studies medscape.comnih.gov.
Enzyme Inhibition Studies
A review of the literature found no data on the cholinesterase inhibitory activity of this compound. Studies have been performed on other quinoline-based molecules to assess their potential to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), but this compound has not been a subject of this research semanticscholar.orgnih.govmdpi.com.
There are no specific studies detailing the tyrosinase inhibitory activity of this compound. Research has been conducted on structurally similar compounds, such as isoquinoline (B145761) thiourea (B124793) derivatives (note: isoquinoline is an isomer of quinoline), which have shown some capacity to inhibit the tyrosinase enzyme researchgate.net. However, this data pertains to different, though related, molecules and cannot be directly attributed to this compound.
Kinase Inhibition (e.g., EGFR, BRAFV600E)
The quinoline scaffold is a core component of many kinase inhibitors. Derivatives of quinoline and the closely related quinazoline (B50416) have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are crucial targets in oncology. nih.govnih.govnih.govmdpi.com
EGFR Inhibition: Various quinoline derivatives have been studied for their potential to inhibit EGFR. nih.gov For instance, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives were developed as EGFR inhibitors, drawing inspiration from approved 4-anilinoquinazoline (B1210976) drugs like gefitinib (B1684475) and erlotinib. nih.gov Another study identified a 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile compound with an IC50 value of 5 nM against EGFR. nih.gov While these studies establish the potential of the quinoline core for EGFR inhibition, specific research into this compound's activity against this kinase is not extensively documented in current literature.
BRAF V600E Inhibition: The BRAF V600E mutation is a significant driver in several cancers. Research into quinoline-based diarylamides has identified potent inhibitors of BRAF V600E . nih.gov In one study, a compound featuring a methoxy (B1213986) group at the 5-position of the quinoline ring was shown to engage with the kinase hinge region, a critical interaction for inhibition. nih.gov This finding suggests that substitution at the 5-position of the quinoline ring is significant for activity at the BRAF V600E active site. Although this does not directly involve a thiourea group, it highlights the potential of the N-quinolin-5-yl scaffold as a starting point for designing BRAF V600E inhibitors. Further investigation is required to understand how the thiourea moiety at this position would influence binding and inhibitory activity.
DNA Gyrase and Topoisomerase Inhibition
Quinolone-based compounds are well-established antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govwikipedia.org The broader class of quinoline derivatives has also been explored for its ability to inhibit topoisomerases in eukaryotic cells, a key mechanism for many anticancer drugs. wikipedia.orgjetir.org
DNA Gyrase Inhibition: The essential role of DNA gyrase in bacterial DNA replication makes it a prime target for antibiotics. nih.gov Quinolones, which contain a fused bicyclic core related to quinoline, are potent inhibitors of this enzyme. nih.govresearchgate.net While the foundational research supports the quinoline structure as a key pharmacophore for DNA gyrase inhibition, specific studies detailing the activity of this compound against this enzyme are limited. The introduction of the thiourea group at the 5-position represents a structural modification that warrants further investigation to determine its impact on gyrase inhibition.
Topoisomerase Inhibition: Beyond bacterial enzymes, quinoline derivatives have shown activity against human topoisomerases. For example, certain 6H-indolo[2,3-b]quinolines are known to function as topoisomerase II inhibitors. jetir.org Similarly, novel 9-anilinothiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for their inhibition of human topoisomerase II. nih.gov These findings indicate that the quinoline ring system can serve as a scaffold for developing anticancer agents that act by inhibiting topoisomerase. The specific contribution of a 5-thiourea substituent to this activity remains an area for future research.
Other Relevant Biological Activities (e.g., Antiparasitic, Anthelmintic, Ion Channel Modulation)
The structural motifs of quinoline and thiourea are found in compounds with a wide array of other biological functions.
Antiparasitic and Anthelmintic Activity: The quinoline core is present in many antiparasitic and anthelmintic agents. jetir.org A high-throughput screen of a "Pandemic Response Box" of compounds identified a quinoline derivative, ABX464, as having significant anthelmintic activity against Haemonchus contortus and Caenorhabditis elegans. mdpi.com Furthermore, a series of 2-arylimidazo[4,5-f]quinolin-9-ols has been shown to possess substantial anthelmintic activity against the tapeworm Hymenolepis nana. nih.gov Separately, thiourea derivatives have also been explored for these activities. researchgate.netnih.gov The combination of these two pharmacophores in this compound suggests it may be a candidate for development as an antiparasitic or anthelmintic agent.
Mechanistic Insights into this compound: A Review of its Biological Actions
While specific, in-depth research on the biological mechanisms of this compound is limited in publicly available scientific literature, the broader classes of quinoline and thiourea derivatives have been investigated for various biological activities. This article synthesizes the potential mechanisms of action by examining related compounds, providing a theoretical framework for the possible biological effects of this compound.
Computational and in Silico Investigations of N Quinolin 5 Ylthiourea
Molecular Docking Analyses for Predicting Ligand-Target Binding Affinities and Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of interaction between a ligand (like N-quinolin-5-ylthiourea) and a target protein. Such analyses for quinoline (B57606) and thiourea (B124793) derivatives often explore their potential as inhibitors for various enzymes, such as urease, reverse transcriptase, or kinases. However, specific molecular docking studies detailing the binding energies, key amino acid interactions, and potential biological targets for this compound have not been reported.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking, revealing how the ligand and protein interact and adapt to each other's presence dynamically. This allows for the study of conformational stability and the dynamics of interactions. No specific MD simulation studies for this compound, either in isolation or in complex with a biological target, are available in the literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities to predict the activities of new, untested compounds. While QSAR studies have been developed for various classes of quinoline and thiourea derivatives to predict their anticancer, antimicrobial, or other biological activities, a QSAR model that includes or specifically predicts the activity of this compound has not been published.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can elucidate properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and chemical reactivity descriptors. Such studies are common for novel quinoline and thiourea derivatives to understand their structural and electronic properties. However, specific research detailing the DFT calculations, optimized geometry, and electronic properties of this compound is not present in the available literature.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to filter out candidates with poor ADME profiles. Parameters typically evaluated include lipophilicity (logP), water solubility, blood-brain barrier permeability, and adherence to drug-likeness rules like Lipinski's rule of five. While many studies on quinoline derivatives perform in silico ADME predictions, a specific ADME profile for this compound has not been published.
Predictive Toxicology and Risk Assessment Using Computational Models
Computational toxicology uses computer models to predict the potential toxicity of chemical substances. These models can forecast various toxicological endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). This allows for the early identification of potentially harmful compounds. There are no specific computational toxicology or risk assessment reports available for this compound in the scientific literature.
Preclinical Toxicological Assessment of N Quinolin 5 Ylthiourea
In Vitro Cytotoxicity and Selectivity Studies on Mammalian Cell Lines
The in vitro cytotoxicity of N-quinolin-5-ylthiourea is a critical starting point for its toxicological evaluation. Studies on analogous quinoline (B57606) and thiourea (B124793) derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain 7-trifluoromethyl-quinolinyl-piperazine compounds with a thiourea scaffold have shown notable anti-breast cancer activity, where they compromise the membrane integrity of the cytoplasm, mitochondria, and lysosomes of cancer cells nih.gov. Similarly, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs displayed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with some derivatives showing greater potency than the reference drug cisplatin (B142131) nih.gov.
The selectivity of the compound for cancer cells over normal, healthy cells is a key determinant of its therapeutic index. For the aforementioned 3-(trifluoromethyl)phenylthiourea analogs, favorable selectivity over normal HaCaT cells was observed nih.gov. The cytotoxic profile of this compound would be similarly evaluated against a panel of cancer and normal mammalian cell lines to determine its potency and selectivity.
Table 1: Representative In Vitro Cytotoxicity of Structurally Related Thiourea Derivatives
| Compound Analogue | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. Normal Cells |
|---|---|---|---|
| 3,4-dichloro-phenylthiourea | SW620 (Colon Cancer) | 1.5 - 8.9 | >2.7 |
| 4-CF3-phenylthiourea | PC3 (Prostate Cancer) | ≤ 10 | Favorable |
In Vivo Toxicity Evaluation in Animal Models
Following in vitro assessment, in vivo toxicity studies in animal models are conducted to understand the systemic effects of this compound. These studies typically begin with acute toxicity tests to determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD). For a series of quinoline derivatives studied for their antibacterial properties, in vivo and in silico toxicity studies indicated that most of the compounds have slight to moderate toxicity researchgate.net.
Subacute and chronic toxicity studies would involve repeated administration of the compound over a longer period to assess cumulative toxicity and identify any target organ toxicity. Key parameters monitored during these studies include changes in body weight, food and water consumption, hematological and biochemical markers, and histopathological examination of major organs. The No Observed Adverse Effect Level (NOAEL), the highest dose at which no statistically or biologically significant adverse effects are found, is a critical endpoint of these studies.
Table 2: In Vivo Acute Toxicity Data for Analogous Quinoline Derivatives in D. magna
| Quinoline Derivative | In vivo Acute Toxicity (mg/L) | Toxicity Class (Passino-Smith) | GHS Category |
|---|---|---|---|
| Derivative 1 | 29.4 ± 1.6 | Slightly | Low |
| Derivative 2 | 22.5 ± 1.4 | Slightly | Low |
| Derivative 3 | 9.7 ± 0.2 | Moderately | Low |
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assays are crucial to evaluate the potential of this compound to cause genetic damage, which can lead to carcinogenesis. The parent compound, quinoline, exhibits mutagenic activity in the Ames test with Salmonella typhimurium TA100 in the presence of microsomal activation and induces unscheduled DNA synthesis (UDS) in rat hepatocytes nih.gov.
Structure-activity relationship studies on fluoroquinolines and methylquinolines have indicated that positions 1-3 of the quinoline ring are critical for its genotoxicity nih.gov. The mutagenicity of quinoline analogues in the Ames test often requires metabolic activation with an S9 mix nih.gov. A standard battery of genotoxicity tests for this compound would include an Ames test for bacterial reverse mutation, an in vitro mammalian cell gene mutation assay (e.g., mouse lymphoma assay), and an in vitro or in vivo chromosomal damage assay (e.g., micronucleus test in mammalian cells) hesiglobal.org.
Metabolism Studies and Identification of Metabolites
Understanding the metabolic fate of this compound is essential for a complete toxicological profile, as metabolites can be more or less active and/or toxic than the parent compound. In vitro studies with rat liver homogenates have been used to identify the metabolites of quinoline nih.gov. The major metabolite of quinoline was identified as 5,6-dihydroxy-5,6-dihydroquinoline, with lesser amounts of 2- and 3-hydroxyquinoline (B51751) and quinoline-N-oxide also being formed nih.govepa.gov.
The formation of a 5,6-epoxide of quinoline is hypothesized to be associated with its metabolic activation to a tumorigenic agent nih.gov. Metabolism studies for this compound would likely be conducted using liver microsomes from different species, including humans, to identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoenzymes). This information is critical for assessing potential drug-drug interactions and for understanding inter-species differences in toxicity.
Biomarker Identification and Toxicokinetic Profiling
Toxicokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. These studies help to correlate the administered dose with the concentration of the compound and its metabolites in blood and tissues over time. Key toxicokinetic parameters include bioavailability, clearance, volume of distribution, and half-life.
Biomarkers of exposure and effect are identified to monitor potential toxicity in preclinical and clinical studies. A biomarker of exposure could be the parent compound or a specific metabolite measured in blood or urine nih.gov. Biomarkers of effect are measurable changes that indicate a biological response to the compound. For instance, if liver toxicity is observed, serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) would be monitored as biomarkers of effect.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-trifluoromethyl-quinolinyl-piperazine |
| 3-(trifluoromethyl)phenylthiourea |
| Cisplatin |
| 3,4-dichloro-phenylthiourea |
| 4-CF3-phenylthiourea |
| Quinoline |
| Fluoroquinolines |
| Methylquinolines |
| 5,6-dihydroxy-5,6-dihydroquinoline |
| 2-hydroxyquinoline |
| 3-hydroxyquinoline |
Q & A
Q. How should conflicting results between independent studies on this compound’s mechanism of action be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
